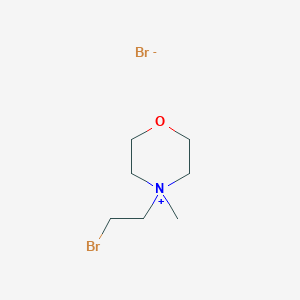
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide is a quaternary ammonium compound with a bromine atom attached to an ethyl group, which is further connected to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide typically involves the reaction of 4-methylmorpholine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of 4-(2-hydroxyethyl)-4-methylmorpholin-4-ium bromide.
Aplicaciones Científicas De Investigación
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or activation of their functions. The compound can also participate in redox reactions, affecting the redox state of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Chloroethyl)-4-methylmorpholin-4-ium chloride
- 4-(2-Iodoethyl)-4-methylmorpholin-4-ium iodide
- 4-(2-Fluoroethyl)-4-methylmorpholin-4-ium fluoride
Uniqueness
4-(2-Bromoethyl)-4-methylmorpholin-4-ium bromide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in various applications.
Propiedades
Número CAS |
6268-76-4 |
|---|---|
Fórmula molecular |
C7H15Br2NO |
Peso molecular |
289.01 g/mol |
Nombre IUPAC |
4-(2-bromoethyl)-4-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C7H15BrNO.BrH/c1-9(3-2-8)4-6-10-7-5-9;/h2-7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
NMHIUCBQRSFAJN-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCOCC1)CCBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
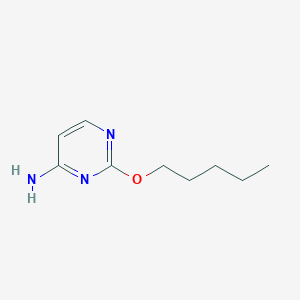
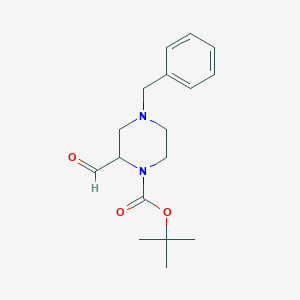
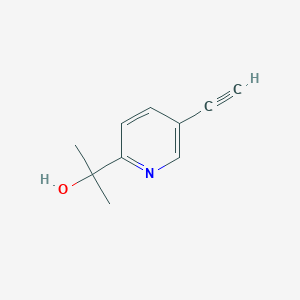
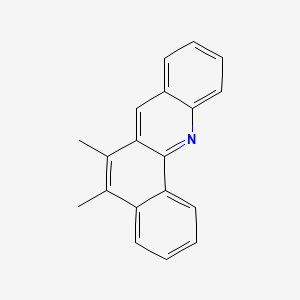
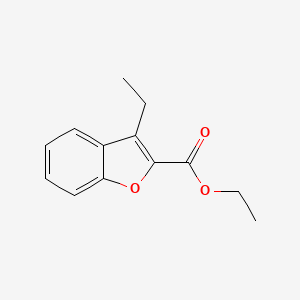
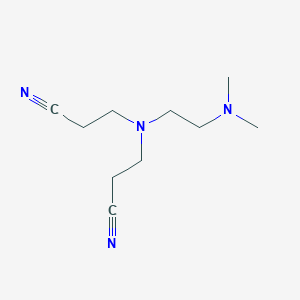
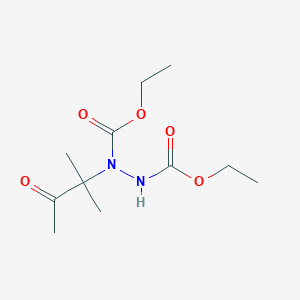
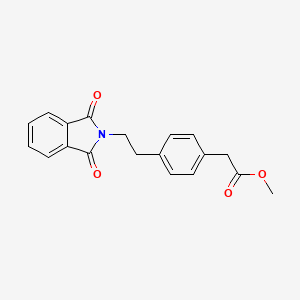

![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
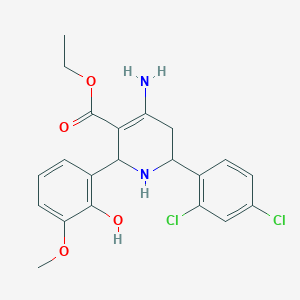
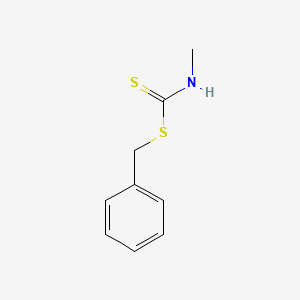
![3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
